5-[4-(Cyclopropyloxy)phenyl]-1,3,4-oxadiazol-2-amine
Overview
Description
“5-[4-(Cyclopropyloxy)phenyl]-1,3,4-oxadiazol-2-amine” is a chemical compound with the molecular formula C11H11N3O2 . It is available for research use .
Molecular Structure Analysis
The molecular weight of “5-[4-(Cyclopropyloxy)phenyl]-1,3,4-oxadiazol-2-amine” is 217.22 . The compound consists of an oxadiazole ring attached to a phenyl ring via a cyclopropyloxy group .
Scientific Research Applications
Antifungal Activity
- A study demonstrated the synthesis of a series of 5-(4-(benzyloxy)substituted phenyl)-3-((phenyl amino)methyl)-1,3,4-oxadiazole-2(3H)-thione Mannich bases, which showed promising antifungal activity against several human pathogenic fungal strains. Molecular docking studies suggested these compounds have potential as antifungal drugs (Nimbalkar et al., 2016).
Antibacterial Activity
- Another research synthesized 2-(2-(cyclopropylmethoxy)phenyl)-5methyl-1,3,4oxadiazole, which was tested for its antibacterial activity (Parameshwar et al., 2017).
Anticancer and Antioxidant Activities
- A series of 5-aryl-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amines was synthesized and tested against various cancer cell lines. Some derivatives showed significant anticancer activity, and one exhibited promising antioxidant activity (Ahsan et al., 2020).
Antibacterial Activity Against Salmonella Typhi
- The synthesis of new 2-amino-1,3,4-oxadiazole derivatives with evaluation against Salmonella typhi revealed that some compounds displayed significant antibacterial activity (Salama, 2020).
Antimicrobial, Antioxidant, Antituberculosis, and Anticancer Agents
- Schiff base indolyl-1,3,4-Oxadiazole, Thiazolidinone, and Azetidinone derivatives were synthesized, showing promising results in antibacterial, radical scavenging, antifungal, antituberculosis, and anticancer activities (Verma et al., 2019).
properties
IUPAC Name |
5-(4-cyclopropyloxyphenyl)-1,3,4-oxadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c12-11-14-13-10(16-11)7-1-3-8(4-2-7)15-9-5-6-9/h1-4,9H,5-6H2,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOECNUXHGPJYOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC=C(C=C2)C3=NN=C(O3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677736 | |
Record name | 5-[4-(Cyclopropyloxy)phenyl]-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(Cyclopropyloxy)phenyl]-1,3,4-oxadiazol-2-amine | |
CAS RN |
1219828-30-4 | |
Record name | 5-[4-(Cyclopropyloxy)phenyl]-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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